molecular formula C18H15N B14590707 4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile CAS No. 61147-74-8

4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile

Cat. No.: B14590707
CAS No.: 61147-74-8
M. Wt: 245.3 g/mol
InChI Key: GEOKHIKCSZEZFA-UHFFFAOYSA-N
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Description

4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile is an organic compound characterized by a cyclopropene ring substituted with a phenyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile typically involves the cyclopropanation of a suitable precursor followed by nitrile formation. One common method involves the reaction of 3,3-dimethyl-2-phenylcyclopropene with a benzonitrile derivative under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
  • 1,4-Dimethylbenzene

Uniqueness

4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile is unique due to its cyclopropene ring, which imparts distinct chemical properties compared to other benzonitrile derivatives. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.

Properties

CAS No.

61147-74-8

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

4-(3,3-dimethyl-2-phenylcyclopropen-1-yl)benzonitrile

InChI

InChI=1S/C18H15N/c1-18(2)16(14-6-4-3-5-7-14)17(18)15-10-8-13(12-19)9-11-15/h3-11H,1-2H3

InChI Key

GEOKHIKCSZEZFA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C1C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

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